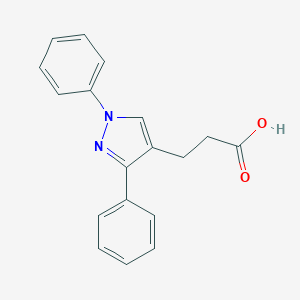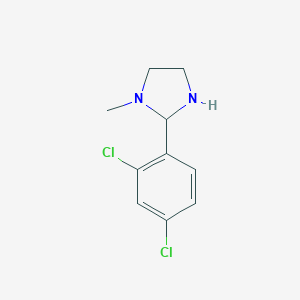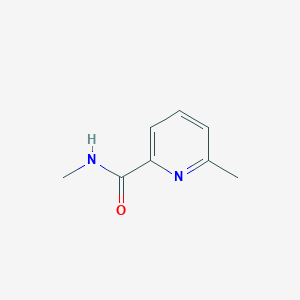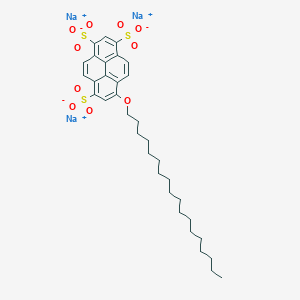
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrene derivatives, such as 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt, involves complex organic reactions aimed at introducing functional groups that impart desired properties, such as solubility, fluorescence, and reactivity. While specific synthesis details for this compound are scarce, similar compounds, like 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), are synthesized through reactions that introduce sulfonic acid groups to improve water solubility and fluorescent properties (Bhosale et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrene derivatives plays a critical role in their chemical behavior and applications. The structure of HPTS, a compound related to 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt, features a pyrene core substituted with hydroxy and sulfonic acid groups, which are key to its fluorescent properties and aqueous solubility. These modifications significantly influence the compound's optical properties and its ability to interact with various substrates (Kumar et al., 2018).
Chemical Reactions and Properties
Pyrene derivatives undergo various chemical reactions, including those influenced by their sulfonic acid groups. For example, HPTS can participate in colorimetric and fluorescent sensing reactions, indicating its potential in detecting specific ions in aqueous solutions. These reactions are essential for developing sensors and probes based on this compound (Bhosale et al., 2017).
Physical Properties Analysis
The physical properties of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt, such as solubility, fluorescence, and stability, are influenced by its molecular structure. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for aqueous applications. Its fluorescence properties are leveraged in sensing and imaging applications, highlighting the importance of understanding these characteristics (Andrews et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are crucial for the application of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt in various domains. Its ability to form complexes and interact with ions and molecules underpins its utility in chemical sensors, highlighting the compound's versatility in analytical chemistry and materials science (Pandey & Narang, 2005).
Aplicaciones Científicas De Investigación
Sensor Development
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt has been utilized as a colorimetric and fluorescent sensor. Specifically, it has been employed to detect amino acids like arginine and lysine in aqueous solutions, showcasing its potential as a sensitive and reversible probe for bioanalytical applications (Bhosale et al., 2017).
Fluorescent Smart Coatings
This compound has been integrated into waterborne polyurethane to create highly fluorescent coatings. The coatings not only exhibit intense fluorescence but also demonstrate pH sensing behavior, making them suitable for developing environmentally friendly smart coatings and textiles (Kumar et al., 2018).
Probing Molecular Dynamics
Research has leveraged the photoacidity of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt to study proton transfer dynamics. These studies provide valuable insights into the fundamental processes of proton transfer in various systems, contributing to a deeper understanding of molecular and biochemical interactions (Spry & Fayer, 2008).
Polymerization Monitoring
The interaction of this compound with polymer chains has been investigated to monitor the polymerization process. It serves as a probe for real-time monitoring, offering a novel approach to understanding and controlling polymerization reactions (Yılmaz et al., 2009).
Nanodevice Fabrication
The compound has been used to construct hybrid bilayers on electrodes, paving the way for the design of molecular nanodevices. This application demonstrates the compound's potential in nanotechnology and materials science (Gu et al., 2014).
Sugar Sensing
The compound has been integrated into sensor arrays for discriminating among sugars and nucleotides. This application underlines its potential in developing new biochemical sensors and diagnostic tools (Schiller et al., 2008).
Propiedades
IUPAC Name |
trisodium;8-octadecoxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-44-29-23-30(45(35,36)37)26-20-21-28-32(47(41,42)43)24-31(46(38,39)40)27-19-18-25(29)33(26)34(27)28;;;/h18-21,23-24H,2-17,22H2,1H3,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABMEQMYXMSMGI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555895 | |
| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
CAS RN |
111024-84-1 | |
| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



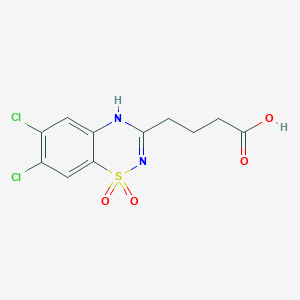
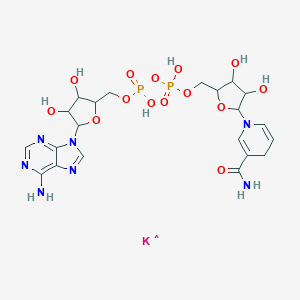
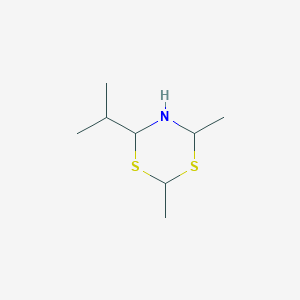

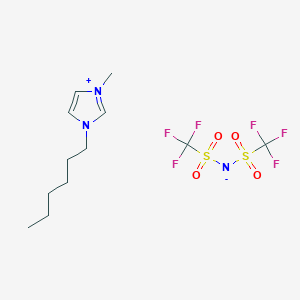
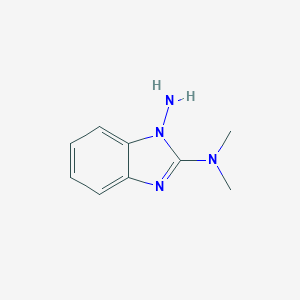
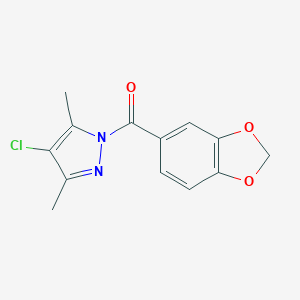
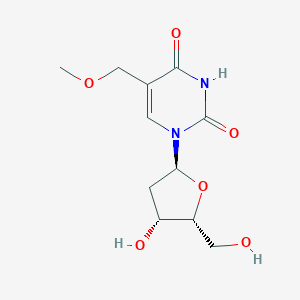
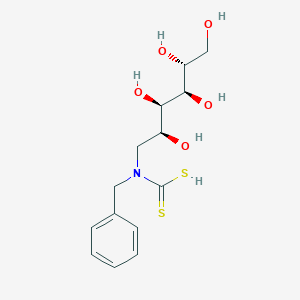
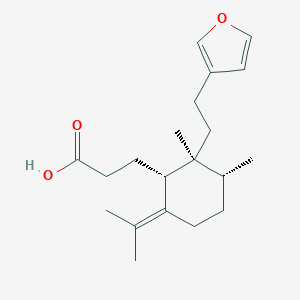
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
